4-acetyl-1,5-bis(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “4-acetyl-1,5-bis(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that contains a pyrrolidone ring, which is a five-membered lactam (a cyclic amide). It also contains two phenyl rings, each substituted with a bromine atom .
Molecular Structure Analysis
The pyrrolidone ring in the molecule is a common feature in many biologically active compounds. It’s a five-membered ring containing a nitrogen atom, and in this case, it also has a carbonyl (C=O) and a hydroxyl (OH) group attached . The bromophenyl groups are aromatic rings with a bromine atom attached, which could make the molecule more reactive .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrrolidone rings are known to participate in a variety of chemical reactions. The presence of the bromine atoms on the phenyl rings could make the molecule susceptible to reactions involving nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar carbonyl and hydroxyl groups could influence its solubility in different solvents. The bromine atoms could also significantly add to its molecular weight .Properties
IUPAC Name |
3-acetyl-1,2-bis(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO3/c1-10(22)15-16(11-2-4-12(19)5-3-11)21(18(24)17(15)23)14-8-6-13(20)7-9-14/h2-9,16,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZMQDYNFPBTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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